Cannabidiol

Catalog No.
S1941388
CAS No.
3556-78-3
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidiol

CAS Number

3556-78-3

Product Name

Cannabidiol

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1

InChI Key

QHMBSVQNZZTUGM-ZWKOTPCHSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Synonyms

Cannabidiol

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Cannabidiol (CBD) is a non-intoxicating component of marijuana, which has been studied extensively due to its potential therapeutic properties. It is a phytocannabinoid, which is one of the naturally occurring compounds in the cannabis plant. In recent years, CBD has attracted considerable attention due to its potential as a treatment for various medical conditions.
Cannabidiol (CBD) is one of over 100 phytocannabinoids present in the cannabis plant. It was first isolated in the 1940s, and its molecular structure was elucidated in the 1960s. CBD is a lipophilic compound that binds to endocannabinoid receptors in the body, including the CB1 and CB2 receptors. Unlike tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, CBD is not intoxicating and does not produce the "high" associated with marijuana use.

CBD is a crystalline solid that is insoluble in water but soluble in various organic solvents such as ethanol, chloroform, and hexane. It has a melting point of 66-67°C and a boiling point of 180-200°C. The chemical formula of CBD is C21H30O2, and its molecular weight is 314.47 g/mol.

CBD can be synthesized using various methods, including chemical synthesis and extraction from the cannabis plant. The chemical synthesis of CBD involves the modification of natural or synthetic precursors using chemical reactions. Extraction of CBD from the cannabis plant can be achieved using various solvents, including ethanol, carbon dioxide, and olive oil. Characterization of CBD involves the use of various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, high-performance liquid chromatography (HPLC), and infrared spectroscopy.
are used to determine the purity, potency, and composition of CBD products. These methods include gas chromatography (GC), liquid chromatography (LC), and HPLC. GC and LC are used to measure the cannabinoid content of cannabis extracts, while HPLC is used to measure the purity of CBD products.

CBD has a broad range of potential therapeutic properties, including anti-inflammatory, analgesic, antipsychotic, anxiolytic, antiemetic, and anti-tumor effects. CBD interacts with various signaling pathways in the body, including the endocannabinoid system, serotonin receptors, and transient receptor potential (TRP) channels.

In preclinical studies, CBD has been found to have a low toxicity profile and is generally well-tolerated. Clinical studies have also shown that CBD is safe and well-tolerated, with relatively few side effects. However, more research is needed to determine the long-term safety and efficacy of CBD.

CBD has been investigated for its potential as a treatment for a variety of medical conditions, including epilepsy, anxiety disorders, pain, inflammation, and cancer. CBD has been approved by the U.S. Food and Drug Administration (FDA) as a treatment for two rare forms of epilepsy, Lennox-Gastaut syndrome (LGS) and Dravet syndrome.

Despite the growing interest in CBD, there are still many unanswered questions about its safety and efficacy. There is a need for more high-quality research to determine the potential benefits and risks of CBD for various medical conditions.

CBD has potential implications for various fields of research and industry, including pharmaceuticals, nutraceuticals, and cosmetics. CBD is being investigated as a potential treatment for a variety of medical conditions, and there is growing interest in its potential as a dietary supplement and cosmetic ingredient.

Although CBD shows promise as a therapeutic agent, there are several limitations to its use. The lack of standardization in CBD products makes it difficult to determine dosages and purity levels. In addition, the long-term effects of CBD use are not well understood, and more research is needed to determine its safety and efficacy. Future directions for research include investigating the potential of CBD in various medical conditions and developing standardized dosing protocols for CBD products.

CBD is a non-intoxicating component of marijuana that has attracted significant interest due to its potential therapeutic properties. CBD has a broad range of potential applications in various fields of research and industry, and more research is needed to determine its safety and efficacy. Despite the limitations of its use, CBD remains a promising avenue for the development of new treatments for a variety of medical conditions.

XLogP3

6.5

UNII

19GBJ60SN5

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13956-29-1

Wikipedia

Cannabidiol

FDA Medication Guides

Epidiolex
Cannabidiol
SOLUTION;ORAL
GW RES LTD
02/24/2022

Biological Half Life

The CBD component of sublingual Sativex was found to have a half life (t1/2) of 1.44hr, while buccal Sativex was found to have a half life (t1/2) of 1.81hr.

Use Classification

Human drugs -> Orphan -> Epidyolex -> EMA Drug Category
Antiepileptics -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-16
Ibeas Bih C, Chen T, Nunn AV, Bazelot M, Dallas M, Whalley BJ: Molecular Targets of Cannabidiol in Neurological Disorders. Neurotherapeutics. 2015 Oct;12(4):699-730. doi: 10.1007/s13311-015-0377-3. [PMID:26264914]
Zhornitsky S, Potvin S: Cannabidiol in humans-the quest for therapeutic targets. Pharmaceuticals (Basel). 2012 May 21;5(5):529-52. doi: 10.3390/ph5050529. [PMID:24281562]
Ujvary I, Hanus L: Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy. Cannabis Cannabinoid Res. 2016 Mar 1;1(1):90-101. doi: 10.1089/can.2015.0012. eCollection 2016. [PMID:28861484]
Ruggiero RN, Rossignoli MT, De Ross JB, Hallak JEC, Leite JP, Bueno-Junior LS: Cannabinoids and Vanilloids in Schizophrenia: Neurophysiological Evidence and Directions for Basic Research. Front Pharmacol. 2017 Jun 21;8:399. doi: 10.3389/fphar.2017.00399. eCollection 2017. [PMID:28680405]
Laprairie RB, Bagher AM, Kelly ME, Denovan-Wright EM: Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor. Br J Pharmacol. 2015 Oct;172(20):4790-805. doi: 10.1111/bph.13250. Epub 2015 Oct 13. [PMID:26218440]
Pertwee RG: The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. Br J Pharmacol. 2008 Jan;153(2):199-215. doi: 10.1038/sj.bjp.0707442. Epub 2007 Sep 10. [PMID:17828291]
MacCallum CA, Russo EB: Practical considerations in medical cannabis administration and dosing. Eur J Intern Med. 2018 Mar;49:12-19. doi: 10.1016/j.ejim.2018.01.004. Epub 2018 Jan 4. [PMID:29307505]
Baron EP: Comprehensive Review of Medicinal Marijuana, Cannabinoids, and Therapeutic Implications in Medicine and Headache: What a Long Strange Trip It's Been .... Headache. 2015 Jun;55(6):885-916. doi: 10.1111/head.12570. Epub 2015 May 25. [PMID:26015168]
Kaur R, Ambwani SR, Singh S: Endocannabinoid System: A Multi-Facet Therapeutic Target. Curr Clin Pharmacol. 2016;11(2):110-7. [PMID:27086601]
Elsohly MA, Slade D: Chemical constituents of marijuana: the complex mixture of natural cannabinoids. Life Sci. 2005 Dec 22;78(5):539-48. doi: 10.1016/j.lfs.2005.09.011. Epub 2005 Sep 30. [PMID:16199061]
Sharma P, Murthy P, Bharath MM: Chemistry, metabolism, and toxicology of cannabis: clinical implications. Iran J Psychiatry. 2012 Fall;7(4):149-56. [PMID:23408483]
Zou S, Kumar U: Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. Int J Mol Sci. 2018 Mar 13;19(3). pii: ijms19030833. doi: 10.3390/ijms19030833. [PMID:29533978]
Yang KH, Galadari S, Isaev D, Petroianu G, Shippenberg TS, Oz M: The nonpsychoactive cannabinoid cannabidiol inhibits 5-hydroxytryptamine3A receptor-mediated currents in Xenopus laevis oocytes. J Pharmacol Exp Ther. 2010 May;333(2):547-54. doi: 10.1124/jpet.109.162594. Epub 2010 Feb 16. [PMID:20160007]
Yamaori S, Okushima Y, Masuda K, Kushihara M, Katsu T, Narimatsu S, Yamamoto I, Watanabe K: Structural requirements for potent direct inhibition of human cytochrome P450 1A1 by cannabidiol: role of pentylresorcinol moiety. Biol Pharm Bull. 2013;36(7):1197-203. [PMID:23811569]
Watanabe K, Motoya E, Matsuzawa N, Funahashi T, Kimura T, Matsunaga T, Arizono K, Yamamoto I: Marijuana extracts possess the effects like the endocrine disrupting chemicals. Toxicology. 2005 Jan 31;206(3):471-8. doi: 10.1016/j.tox.2004.08.005. [PMID:15588936]
Stout SM, Cimino NM: Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review. Drug Metab Rev. 2014 Feb;46(1):86-95. doi: 10.3109/03602532.2013.849268. Epub 2013 Oct 25. [PMID:24160757]
Qian Y, Gurley BJ, Markowitz JS: The Potential for Pharmacokinetic Interactions Between Cannabis Products and Conventional Medications. J Clin Psychopharmacol. 2019 Sep/Oct;39(5):462-471. doi: 10.1097/JCP.0000000000001089. [PMID:31433338]
Health Canada Product Label
New York Times: F.D.A. Panel Recommends Approval of Cannabis-Based Drug for Epilepsy (April 2018)
GW Pharmaceuticals Announces Positive Phase 3 Pivotal Study Results for Epidiolex (cannabidiol)
FDA Briefing Document - Peripheral and Central Nervous System Drugs Advisory Committee Meeting (April 19, 2018)
Xiong et al. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia. Nature Chemical Biology, doi: 10.1038/nchembio.552, published online 3 April 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types